molecular formula C23H29IO5 B166311 I-BOP

I-BOP

Cat. No.: B166311
M. Wt: 512.4 g/mol
InChI Key: UYFMSCHBODMWON-HBHIRWTLSA-N
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Description

I-BOP, also known as (5Z)-7-[(1S,2R,3R,4R)-3-[(1E,3R)-3-hydroxy-4-(4-iodophenoxy)-1-buten-1-yl]-7-oxabicyclo[2.2.1]hept-2-yl]-5-heptenoic acid, is a potent agonist for the thromboxane A2 receptor (TP). It has a molecular formula of C23H29IO5 and a molecular weight of 512.4 g/mol . This compound is primarily used in scientific research to study platelet aggregation and vascular smooth muscle contraction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of I-BOP involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents such as dichloromethane and reagents like iodine and phosphonium salts .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory-scale synthesis, with optimizations for larger-scale production. This may include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

I-BOP undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation of this compound can yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

I-BOP is widely used in scientific research due to its potent agonist activity at the thromboxane A2 receptor. Some of its key applications include:

    Chemistry: Used as a reference compound in the study of thromboxane A2 receptor agonists.

    Biology: Employed in research on platelet aggregation and vascular smooth muscle contraction.

    Medicine: Investigated for its potential therapeutic effects in conditions involving platelet aggregation and vascular smooth muscle disorders.

    Industry: Utilized in the development of new drugs targeting the thromboxane A2 receptor .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to I-BOP include:

Uniqueness

This compound is unique due to its high potency and specificity for the thromboxane A2 receptor, with a dissociation constant (KD) of 0.61 nM. This makes it a valuable tool in research for studying the thromboxane A2 receptor and its associated pathways .

Properties

IUPAC Name

(Z)-7-[(1S,2R,3R,4R)-3-[(E,3R)-3-hydroxy-4-(4-iodophenoxy)but-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29IO5/c24-16-7-10-18(11-8-16)28-15-17(25)9-12-20-19(21-13-14-22(20)29-21)5-3-1-2-4-6-23(26)27/h1,3,7-12,17,19-22,25H,2,4-6,13-15H2,(H,26,27)/b3-1-,12-9+/t17-,19-,20-,21+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFMSCHBODMWON-HBHIRWTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C(C1O2)CC=CCCCC(=O)O)C=CC(COC3=CC=C(C=C3)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@@H]([C@H]([C@H]1O2)C/C=C\CCCC(=O)O)/C=C/[C@H](COC3=CC=C(C=C3)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29IO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary target of I-BOP?

A1: this compound primarily targets the Thromboxane A2 receptor (TP) [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: What are the downstream effects of this compound binding to TP?

A2: this compound binding to TP initiates a cascade of signaling events, including:

  • Activation of phospholipase C (PLC): Leading to increased phosphoinositide (PI) turnover and intracellular calcium mobilization [, ].
  • Activation of protein kinase C (PKC): Implicated in receptor phosphorylation and desensitization [, ].
  • Activation of the extracellular signal-regulated kinase (ERK) pathway: Involved in cell proliferation and transformation [, ].
  • Activation of YAP/TAZ proteins: Key downstream effectors of the Hippo signaling pathway, promoting VSMC migration and proliferation [].
  • Induction of Nurr1 expression: An orphan nuclear receptor implicated in cell proliferation, differentiation, and apoptosis [].
  • Increased expression of matrix metalloproteinases (MMPs): Contributing to cancer cell invasion [].
  • Induction of monocyte chemoattractant protein-1 (MCP-1) expression: Facilitating macrophage recruitment and promoting cancer cell invasion [].

Q3: Does this compound interact with other targets besides TP?

A3: While this compound primarily targets TP, some studies suggest potential interactions with other targets. For example, high concentrations of this compound have been shown to inhibit platelet aggregation induced by various agents, suggesting potential interactions with the fibrinogen binding site on the platelet GPIIb/IIIa receptor []. Further research is needed to fully elucidate these potential interactions.

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